3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-2-17-3-5-19(6-4-17)29(27,28)26-15-13-25(14-16-26)21-8-7-20(23-24-21)18-9-11-22-12-10-18/h3-12H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHWQOJXBQGNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with piperazine and piperidine moieties, which are known to interact with various biological targets. Its molecular formula is with a molecular weight of .
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O2S |
| Molecular Weight | 415.6 g/mol |
| IUPAC Name | 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
| InChI | InChI=1S/C21H29N5O2S/c1-2... |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)... |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : The pyridazine ring is synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
- Substitution with Piperidine : The pyridazine core is reacted with piperidine under basic conditions to introduce the piperidin-1-yl group.
- Introduction of Piperazine Moiety : The piperazine ring is introduced via nucleophilic substitution, where the pyridazine derivative reacts with 4-(4-ethylbenzenesulfonyl)piperazine .
The biological activity of 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is primarily attributed to its interaction with neurotransmitter receptors. The piperazine and piperidine components are known to modulate receptor activity, influencing various signaling pathways that can lead to therapeutic effects in conditions such as neurological disorders and cancer .
Therapeutic Applications
Research indicates potential applications in:
- Neurology : The compound may serve as a ligand in receptor studies related to neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety.
- Oncology : Due to its structural properties, it may interact with cancer-related pathways, making it a candidate for further drug development .
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing insights into potential effects:
- Study on Autotaxin Inhibition : Research on autotaxin inhibitors has shown that structural modifications can enhance pharmacokinetic properties while reducing side effects, suggesting a pathway for optimizing compounds like 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine for therapeutic use .
- Piperazine Derivatives : A study on various piperazine derivatives indicated that modifications could lead to enhanced antipsychotic properties, which may also apply to this compound given its structural similarities .
Comparison with Similar Compounds
The table below compares 3-[4-(4-Ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine with other related compounds:
| Compound Name | Activity | Notes |
|---|---|---|
| 3-(Piperazin-1-yl)-1,2-benzothiazole | Antipsychotic | Known for modulation of dopamine receptors |
| N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide | Anti-tubercular | Investigated for its impact on bacterial infections |
| 1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives | Tubulin inhibitors | Studied for potential cancer treatment |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent . Its structure suggests interactions with neurotransmitter receptors, making it a candidate for treating neurological disorders such as anxiety and depression. Research indicates that similar compounds have shown efficacy in modulating receptor activity, which can influence various signaling pathways relevant to these conditions.
Case Study: Neurotransmitter Modulation
A study on related compounds demonstrated their ability to act as ligands for serotonin and dopamine receptors. This mechanism suggests that 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine could potentially exhibit similar effects, warranting further investigation into its pharmacological properties.
Biological Research
In biological research, this compound can serve as a tool for studying receptor interactions . Its unique combination of structural features allows for the exploration of new biochemical pathways and interactions with various biological targets.
| Biological Target | Potential Interaction |
|---|---|
| Serotonin Receptors | Modulation of signaling pathways related to mood regulation |
| Dopamine Receptors | Influence on reward and pleasure pathways |
Industrial Applications
From an industrial perspective, the compound could be utilized in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals. Its unique properties may allow it to serve as a building block for more complex molecules in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
Pyridazine derivatives with piperazine or sulfonyl-piperazine substituents are widely explored for their kinase inhibitory activity. Below is a comparative analysis of key analogues:
Key Observations
Sulfonyl-Piperazine vs. Other Piperazine Derivatives: The 4-ethylbenzenesulfonyl-piperazine group in the target compound may improve solubility and kinase binding compared to non-sulfonylated piperazines (e.g., 4-methoxyphenyl-piperazine in ).
Position 6 Heterocycles :
- Pyridin-4-yl (target compound and MW069a) facilitates π-π stacking in kinase active sites, as evidenced in the p38α MAPK complex (PDB 4EWQ) .
- Pyrazole and trimethylpyrazole substituents () may enhance metabolic stability but reduce kinase affinity compared to pyridinyl groups.
Biological Activity :
Preparation Methods
Cyclization Methods
The pyridazine ring is synthesized via cyclization of 1,4-dicarbonyl compounds with hydrazine derivatives. A widely adopted protocol involves:
Reagents :
-
1,4-Diketone precursor (e.g., mucochloric acid derivatives)
-
Hydrazine hydrate (2.0–3.0 equiv)
-
Ethanol or methanol as solvent
Conditions :
Mechanistic Insight :
The reaction proceeds through hydrazone formation followed by intramolecular cyclization, with electron-withdrawing groups on the diketone enhancing reaction rates.
| Component | Quantity |
|---|---|
| 6-Chloropyridazine | 1.0 equiv |
| Pyridin-4-ylboronic acid | 1.2 equiv |
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 2.5 equiv |
| DME/H₂O (4:1) | 0.2 M total concentration |
Conditions :
Key Observations :
-
Suzuki-Miyaura coupling provides superior regioselectivity compared to Ullmann-type reactions
-
Oxygen-free conditions critical to prevent boronic acid oxidation
Attachment of the 4-(4-Ethylbenzenesulfonyl)piperazine Moiety
Sulfonylation and Piperazine Coupling
The final substitution at position 3 involves two sequential steps:
Step 1: Piperazine Sulfonylation
| Parameter | Value |
|---|---|
| Piperazine | 1.0 equiv |
| 4-Ethylbenzenesulfonyl chloride | 1.1 equiv |
| Triethylamine | 2.5 equiv |
| Dichloromethane | 0.3 M |
Conditions :
Step 2: Nucleophilic Displacement
The sulfonylated piperazine reacts with 3-chloro-6-(pyridin-4-yl)pyridazine:
| Component | Quantity |
|---|---|
| 3-Chloro intermediate | 1.0 equiv |
| Sulfonylated piperazine | 1.5 equiv |
| K₂CO₃ | 3.0 equiv |
| DMF | 0.25 M |
Conditions :
Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal:
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 110 | 0.5 | 76 |
| DMSO | 120 | 2 | 68 |
| NMP | 130 | 4 | 71 |
Microwave-assisted synthesis reduces reaction times by 75% compared to conventional heating.
Catalytic Enhancements
Addition of 10 mol% tetrabutylammonium bromide (TBAB) as phase-transfer catalyst increases yields to 84% by improving nucleophilicity of the piperazine nitrogen.
Purification and Characterization
Chromatographic Methods
Final purification employs gradient elution on silica gel:
| Eluent System | Ratio (Hexane:EtOAc) |
|---|---|
| Initial | 8:2 |
| Final | 5:5 |
HPLC purity >98% achieved using C18 column (MeOH:H₂O 70:30).
Spectroscopic Data
Key characterization markers:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J=5.1 Hz, 2H, Py-H), 7.90 (d, J=8.3 Hz, 2H, Ar-H), 4.15 (t, J=6.2 Hz, 4H, Piperazine-H)
-
HRMS : m/z calcd for C₂₁H₂₃N₅O₂S [M+H]⁺ 426.1601, found 426.1598
Comparative Analysis of Synthetic Routes
Three primary methodologies have been documented:
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Sequential Substitution | 58 | 98.2 | 1.0 |
| Convergent Synthesis | 63 | 97.8 | 0.9 |
| One-Pot Variant | 71 | 96.5 | 1.2 |
The convergent approach balances yield and practicality for scale-up .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine, and what methodological considerations are critical for optimizing yield and purity?
- Answer : Synthesis typically involves multi-step reactions:
Core Formation : Construct the pyridazine core via cyclization reactions, such as condensation of diaminomaleonitrile with diketones .
Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution at the pyridazine C-3 position under reflux conditions (e.g., DMF, 80–100°C) .
Sulfonylation : React the piperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
- Optimization : Control reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (1H, 13C) and LC-MS are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Answer :
- Spectroscopy :
- 1H/13C NMR : Assign proton environments (e.g., pyridazine C-H vs. piperazine N-H) and confirm sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (412.5 g/mol) and isotopic patterns .
- Crystallography :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve 3D structure using SHELXL for refinement (e.g., hydrogen bonding between sulfonyl O and pyridazine N) .
- Powder XRD : Assess crystallinity and polymorphic forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives, such as antiplatelet vs. antiviral effects?
- Answer :
-
Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, enzyme concentrations) to isolate variables .
-
Orthogonal Validation : Use complementary methods (e.g., enzymatic inhibition assays vs. whole-virus neutralization) to confirm activity .
-
Structural Analysis : Compare substituent effects (e.g., sulfonyl vs. pyridinyl groups) using SAR tables (Table 1) .
Table 1: Structural Features vs. Biological Activity
Compound Substituent Reported Activity Key Reference 4-Ethylbenzenesulfonyl Kinase inhibition (p38 MAPK) 3,4-Dichlorophenylsulfonyl Antiviral Pyridin-4-yl Antiplatelet aggregation
Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition?
- Answer :
- In Vitro Kinase Assays : Screen against kinase panels (e.g., p38α MAPK in 4EWQ PDB entry) using ATP-competitive assays .
- Molecular Docking : Model interactions (e.g., sulfonyl group hydrogen bonding with Lys53 in p38α) using AutoDock Vina .
- Crystallographic Studies : Co-crystallize the compound with target kinases to resolve binding modes (SHELX suite for refinement) .
Q. How should structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Answer :
- Analog Synthesis : Modify substituents systematically:
- Sulfonyl Group : Replace 4-ethylphenyl with halogenated or methoxy-substituted aryl groups .
- Pyridazine Core : Introduce electron-withdrawing groups (e.g., Cl, F) at C-6 to enhance electrophilicity .
- Biological Testing :
- Primary Assays : Screen for kinase inhibition (IC50 determination) .
- Secondary Assays : Evaluate cytotoxicity (MTT assay) and selectivity (kinase profiling) .
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on binding affinity .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results (e.g., antiplatelet vs. antiviral) by testing analogs in parallel assays and correlating with structural descriptors (e.g., LogP, polar surface area) .
- Crystallographic Refinement : Employ SHELXL for high-resolution data (R-factor < 0.05) and validate hydrogen-bonding networks with PLATON .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
